molecular formula C10H13NO2 B3022717 2-(Methylamino)-2-(4-methylphenyl)acetic acid CAS No. 704903-16-2

2-(Methylamino)-2-(4-methylphenyl)acetic acid

Cat. No.: B3022717
CAS No.: 704903-16-2
M. Wt: 179.22 g/mol
InChI Key: USRSPVZYWZMLRZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(4-methylphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group and a 4-methylphenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methylamine to form 4-methylbenzylamine. This intermediate is then subjected to a Strecker synthesis, where it reacts with hydrogen cyanide and ammonia to form the corresponding amino nitrile. The nitrile is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino and 4-methylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(Methylamino)-2-(4-methylphenyl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-2-(4-methylphenyl)acetic acid
  • 2-(Methylamino)-2-phenylacetic acid
  • 2-(Methylamino)-2-(4-chlorophenyl)acetic acid

Uniqueness

2-(Methylamino)-2-(4-methylphenyl)acetic acid is unique due to the presence of both a methylamino group and a 4-methylphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(methylamino)-2-(4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSPVZYWZMLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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